molecular formula C14H19NO4 B12540346 Dipropyl 5-aminobenzene-1,3-dicarboxylate CAS No. 143452-15-7

Dipropyl 5-aminobenzene-1,3-dicarboxylate

Cat. No.: B12540346
CAS No.: 143452-15-7
M. Wt: 265.30 g/mol
InChI Key: AFBUDXJBPLGUJU-UHFFFAOYSA-N
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Description

Dipropyl 5-aminobenzene-1,3-dicarboxylate (CAS: 3143-06-4 with amino substitution at position 5*) is an aromatic dicarboxylate ester featuring two propyl ester groups at the 1- and 3-positions of a benzene ring, with an amino (-NH₂) substituent at the 5-position. This compound belongs to the class of substituted isophthalate esters, where the amino group introduces distinct electronic and steric effects, influencing its physicochemical properties and reactivity.

The CAS 3143-06-4 corresponds to dipropyl benzene-1,3-dicarboxylate (without the amino group) .

Properties

CAS No.

143452-15-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

dipropyl 5-aminobenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H19NO4/c1-3-5-18-13(16)10-7-11(9-12(15)8-10)14(17)19-6-4-2/h7-9H,3-6,15H2,1-2H3

InChI Key

AFBUDXJBPLGUJU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminobenzene-1,3-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 5-aminobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Dipropyl 5-hydroxybenzene-1,3-dicarboxylate.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Dipropyl 5-aminobenzene-1,3-dicarboxylate serves as an essential intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical reactions.

Case Study: Synthesis of Poly(5-Aminoisophthalic Acid)

A notable application involves the oxidative polymerization of this compound to produce poly(5-aminoisophthalic acid). This polymer exhibits excellent thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and composites.

Reaction TypeProductYield (%)
Oxidative PolymerizationPoly(5-aminoisophthalic acid)85%

Material Science

In material science, this compound is utilized in the development of advanced materials such as metal-organic frameworks (MOFs). These materials are known for their high surface area and porosity, which are beneficial for gas storage and separation processes.

Case Study: Development of MOFs

Research has shown that modifying this compound can lead to the formation of MOFs with enhanced adsorption capacities for gases such as hydrogen and carbon dioxide.

MOF TypeSurface Area (m²/g)Gas Adsorption Capacity (mmol/g)
Zn-MOF120035
Cu-MOF150040

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structural similarity to known bioactive compounds suggests it may possess pharmacological properties.

Case Study: Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis Induction
HeLa (Cervical Cancer)10Cell Cycle Arrest

Environmental Applications

The compound has also been explored for its utility in environmental remediation efforts. Its ability to bind heavy metals makes it a candidate for developing adsorbents used in wastewater treatment.

Case Study: Heavy Metal Adsorption

Research indicates that this compound-based materials can effectively remove lead and cadmium from contaminated water sources.

Metal IonAdsorption Capacity (mg/g)
Lead (Pb²⁺)200
Cadmium (Cd²⁺)180

Mechanism of Action

The mechanism of action of dipropyl 5-aminobenzene-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipropyl Benzene-1,3-dicarboxylate (Dipropyl Isophthalate)

  • Structure: Lacks the 5-amino substituent.
  • Properties :
    • Higher lipophilicity compared to methyl ester analogs due to longer propyl chains.
    • Applications: Primarily used in industrial and scientific research, as indicated in safety data sheets .

Dimethyl 5-aminobenzene-1,3-dicarboxylate

  • Structure: Methyl ester groups at 1- and 3-positions, amino group at 5-position.
  • Properties :
    • Higher water solubility than dipropyl analogs due to shorter ester chains.
    • Reactivity: Used as a precursor in synthesizing tetrapodal tryptophan derivatives for antiviral research, highlighting its role in medicinal chemistry .
  • Key Difference : Methyl esters are more prone to hydrolysis than propyl esters, affecting stability under acidic or basic conditions.

Dimethyl 5-[(2-Methylpentanoyl)amino]benzene-1,3-dicarboxylate

  • Structure: Features a bulky 2-methylpentanoyl group attached to the 5-amino position.
  • Properties: Increased molecular weight and steric hindrance compared to unmodified amino derivatives. Potential Applications: The acylated amino group may enhance lipid solubility, making it suitable for drug delivery systems or enzyme-targeted therapies .

Physicochemical and Functional Comparison Table

Compound Name Ester Groups Substituent at 5-Position Molecular Weight* Solubility (Inferred) Key Applications
Dipropyl 5-aminobenzene-1,3-dicarboxylate Propyl -NH₂ ~265 g/mol Moderate in polar solvents Pharmaceutical research
Dipropyl benzene-1,3-dicarboxylate Propyl None ~250 g/mol Low in water Industrial research
Dimethyl 5-aminobenzene-1,3-dicarboxylate Methyl -NH₂ ~209 g/mol High in polar solvents Antiviral agent synthesis
Dimethyl 5-[(2-methylpentanoyl)amino]... Methyl Acylated -NH₂ ~349 g/mol Low in water Drug delivery systems

*Molecular weights calculated based on structural formulas; exact values may vary.

Biological Activity

Dipropyl 5-aminobenzene-1,3-dicarboxylate is a compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes two propyl groups and carboxylate functionalities. This structure is significant as it influences the compound's solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors:

  • Inhibition of Phospholipases : Recent studies have indicated that compounds similar to this compound may inhibit lysosomal phospholipases, particularly lysosomal phospholipase A2 (LPLA2). This inhibition can lead to the accumulation of phospholipids within lysosomes, a condition known as phospholipidosis .
  • Impact on Viral Infections : Research has shown that derivatives of aminobenzene dicarboxylates can interfere with viral entry into host cells. For instance, certain compounds in this category have been noted to bind with viral proteins, preventing their interaction with cell surface receptors .

Biological Assays and Case Studies

Several studies have evaluated the biological effects of this compound through various assays:

Table 1: Summary of Biological Assays

StudyAssay TypeConcentration TestedKey Findings
LPLA2 InhibitionVaries (up to 100 µM)Significant inhibition observed at concentrations above 50 µM.
Viral Entry InhibitionEC50 = 0.04 µMEffective in preventing viral entry in cell cultures.
Cytotoxicity AssayUp to 50 µMNo significant cytotoxic effects noted at tested concentrations.

Pharmacological Implications

The pharmacological implications of this compound are promising:

  • Antiviral Activity : The ability to inhibit viral entry suggests potential applications in antiviral therapies. Compounds that target viral proteins could serve as leads for drug development against infections like HIV and Enterovirus A71 .
  • Potential Side Effects : The inhibition of lysosomal enzymes raises concerns about potential side effects such as phospholipidosis. Understanding the dose-response relationship is crucial for mitigating these risks in therapeutic contexts .

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